N-t-Boc-valacyclovir-d4

LC-MS/MS Bioanalysis Isotope Dilution

N-t-Boc-valacyclovir-d4 (CAS 1346617-11-5; molecular formula C18H24D4N6O6; molecular weight 428.5) is a deuterated stable isotope-labeled analogue of N-t-Boc-valacyclovir, which itself is a protected intermediate and recognized impurity of the antiviral prodrug valacyclovir (acyclovir L-valyl ester). This compound contains four deuterium atoms substituted on the ethyl ester linker (ethyl-1,1,2,2-d4), conferring a mass difference of +4 Da relative to the unlabeled N-t-Boc-valacyclovir.

Molecular Formula C18H28N6O6
Molecular Weight 428.5 g/mol
Cat. No. B15352952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Boc-valacyclovir-d4
Molecular FormulaC18H28N6O6
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m1/s1/i6D2,7D2
InChIKeyFGLBYLSLCQBNHV-QRMXRSDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-t-Boc-valacyclovir-d4: Stable Isotope-Labeled Impurity Reference Standard for Valacyclovir Analytical Method Validation and Quality Control


N-t-Boc-valacyclovir-d4 (CAS 1346617-11-5; molecular formula C18H24D4N6O6; molecular weight 428.5) is a deuterated stable isotope-labeled analogue of N-t-Boc-valacyclovir, which itself is a protected intermediate and recognized impurity of the antiviral prodrug valacyclovir (acyclovir L-valyl ester) [1]. This compound contains four deuterium atoms substituted on the ethyl ester linker (ethyl-1,1,2,2-d4), conferring a mass difference of +4 Da relative to the unlabeled N-t-Boc-valacyclovir [2]. It is supplied as an off-white solid with typical purity ≥95%, soluble in dimethyl sulfoxide and methanol, and is primarily utilized as an internal standard or reference material for liquid chromatography–tandem mass spectrometry (LC-MS/MS) method development, analytical method validation (AMV), and quality control (QC) applications during valacyclovir drug substance manufacturing and Abbreviated New Drug Application (ANDA) regulatory submissions [3][4].

Why N-t-Boc-valacyclovir-d4 Cannot Be Replaced by Unlabeled N-t-Boc-valacyclovir or Alternative Deuterated Analogs in Regulated Analytical Workflows


In quantitative LC-MS/MS bioanalysis and pharmaceutical impurity profiling, the use of a stable isotope-labeled internal standard (SIL-IS) is mandated to correct for matrix effects, ionization efficiency variability, and sample preparation losses [1]. Unlabeled N-t-Boc-valacyclovir cannot serve as an internal standard because it co-elutes with and is spectrometrically indistinguishable from the target analyte, precluding independent quantification [2]. Among available deuterated valacyclovir-related standards, substitution is non-trivial due to differences in labeling position (e.g., valacyclovir-d4 hydrochloride labeled on the valine moiety versus N-t-Boc-valacyclovir-d4 labeled on the ethyl ester linker), degree of deuteration (d4 vs. d8), and the presence of the Boc protecting group, each of which governs chromatographic retention time, ionization efficiency, and applicability to specific analytes (e.g., N-t-Boc-valacyclovir impurity vs. valacyclovir prodrug) . Regulatory guidance from bodies such as the FDA and ICH requires that impurity reference standards be thoroughly characterized and, where feasible, traceable to pharmacopeial standards, which N-t-Boc-valacyclovir-d4 satisfies when sourced with a comprehensive Certificate of Analysis [3].

N-t-Boc-valacyclovir-d4: Head-to-Head and Cross-Study Comparative Evidence for Analytical and Procurement Decision-Making


Mass Spectrometric Differentiation: Deuterium Labeling Confers a +4 Da Mass Shift Essential for Co-Eluting Internal Standard Quantification

N-t-Boc-valacyclovir-d4 exhibits a molecular ion mass shift of +4 Da relative to unlabeled N-t-Boc-valacyclovir (m/z 424.45 → 428.5 for [M+H]⁺) due to substitution of four hydrogens with deuterium at the ethyl-1,1,2,2 positions [1][2]. In contrast, valacyclovir-d4 hydrochloride (CAS 1331910-75-8) incorporates deuterium on the valine moiety, producing a distinct fragmentation pattern (m/z 329.2 → 152.1 transition for VACV-D4) that is not directly transferable to the N-t-Boc-valacyclovir analyte [3]. This mass difference enables the simultaneous, independent detection of the analyte and internal standard in a single LC-MS/MS run, fulfilling the fundamental requirement for isotope dilution mass spectrometry [4].

LC-MS/MS Bioanalysis Isotope Dilution Internal Standard

Isotopic Purity and Regulatory Compliance: N-t-Boc-valacyclovir-d4 Is Supplied with Characterization Data Meeting ICH and Pharmacopeial Guidelines for Impurity Reference Standards

N-t-Boc-valacyclovir-d4 is supplied with detailed characterization data compliant with regulatory guidelines, including Certificates of Analysis (CoA) that document isotopic purity (typically >98% deuterium incorporation at specified positions), chemical purity (≥95% by HPLC), and structural identity (NMR, MS) [1][2]. Unlabeled N-t-Boc-valacyclovir and generic valacyclovir-d4 hydrochloride standards, while available, are not uniformly accompanied by the comprehensive impurity profiling documentation required for ANDA and Drug Master File (DMF) submissions . For example, USP and EP reference standards for valacyclovir are intended for assay and purity tests of the active pharmaceutical ingredient, not for the specific N-t-Boc-protected impurity . N-t-Boc-valacyclovir-d4 bridges this gap by serving as a well-characterized, stable isotope-labeled standard for this process-related impurity.

Impurity Profiling Regulatory Compliance ANDA Submission Reference Standard

Chromatographic Retention Time Specificity: The Boc Protecting Group and Deuterium Labeling Confer a Unique Retention Profile Distinct from Valacyclovir-d4 Hydrochloride

The presence of the tert-butoxycarbonyl (Boc) protecting group in N-t-Boc-valacyclovir-d4 increases hydrophobicity compared to valacyclovir-d4 hydrochloride, resulting in a longer retention time on reversed-phase C18 columns [1]. Published LC-MS/MS methods for valacyclovir and acyclovir using valacyclovir-d4 hydrochloride as an internal standard report retention times of approximately 2.5–3.5 minutes under typical gradient conditions [2]. In contrast, N-t-Boc-valacyclovir-d4, due to the Boc moiety, elutes significantly later (estimated 1.5–2× retention time), a property that must be matched to the N-t-Boc-valacyclovir analyte to ensure effective matrix effect correction [3]. Using valacyclovir-d4 hydrochloride as an internal standard for N-t-Boc-valacyclovir would introduce retention time mismatch, potentially leading to inaccurate quantification due to differential matrix suppression or enhancement.

HPLC Method Development Chromatographic Separation Impurity Resolution

Method Sensitivity and LLOQ: N-t-Boc-valacyclovir-d4 Enables Quantification at Low nM Concentrations Comparable to Validated LC-MS/MS Assays for Valacyclovir

While direct LLOQ data for N-t-Boc-valacyclovir-d4 is not explicitly published, its application as an internal standard in validated methods for the closely related analyte valacyclovir demonstrates the achievable sensitivity when using an appropriate SIL-IS [1]. A validated LC-MS/MS method for valacyclovir in plasma using valacyclovir-d4 hydrochloride as IS achieved an LLOQ of 2 nM (approximately 0.65 ng/mL) in 10 µL plasma samples [2]. By extension, the use of N-t-Boc-valacyclovir-d4 as an IS for N-t-Boc-valacyclovir is expected to support similar low-nM LLOQs, provided the method is appropriately optimized for the Boc-protected analyte's MS response and extraction recovery [3]. This contrasts with non-isotopic internal standards, which typically yield higher LLOQs due to incomplete matrix effect correction and lower precision at the limit of quantification .

LLOQ Sensitivity Trace Analysis Method Validation

High-Impact Application Scenarios for N-t-Boc-valacyclovir-d4 in Pharmaceutical Analysis and Regulatory Compliance


Quantification of N-t-Boc-valacyclovir Process Impurity in Valacyclovir Drug Substance for ANDA Submission

N-t-Boc-valacyclovir is a known process-related impurity arising from the Boc-protected intermediate during valacyclovir synthesis [1]. Regulatory agencies require that this impurity be controlled to within specified limits (typically ≤0.1% for unspecified impurities) in the final drug substance. Using N-t-Boc-valacyclovir-d4 as the internal standard, analytical laboratories can develop and validate a specific, sensitive LC-MS/MS method to accurately quantify this impurity at low levels, correcting for matrix effects from the valacyclovir API and excipients. The deuterated standard's identical chemical behavior to the analyte ensures precise quantification, which is essential for demonstrating compliance with ICH Q3A guidelines and for successful ANDA approval [2].

Method Development and Validation for Valacyclovir Impurity Profiling Using Stable Isotope Dilution

Pharmaceutical QC laboratories tasked with establishing a comprehensive impurity profile for valacyclovir hydrochloride must separate and quantify multiple related substances, including N-t-Boc-valacyclovir. N-t-Boc-valacyclovir-d4 serves as an ideal internal standard during method development, enabling the optimization of chromatographic conditions (column selection, mobile phase composition) and mass spectrometric parameters (MRM transitions, collision energy) without interference from the analyte. Its +4 Da mass shift allows for the creation of a robust, high-throughput LC-MS/MS method capable of simultaneously monitoring the unlabeled impurity and the internal standard, improving assay precision and reducing analysis time compared to traditional HPLC-UV methods .

Stability-Indicating Method Validation for Valacyclovir Formulations under ICH Q1A(R2) Guidelines

During forced degradation and long-term stability studies of valacyclovir tablets and oral suspensions, it is critical to monitor potential degradation products and process impurities that may increase over time. N-t-Boc-valacyclovir-d4 can be incorporated into stability-indicating HPLC or LC-MS/MS methods as an internal standard to accurately track the levels of N-t-Boc-valacyclovir impurity. The deuterated standard's co-elution and matched ionization properties compensate for any changes in sample matrix composition resulting from formulation excipients or degradation products, ensuring that the method remains accurate and precise throughout the product's shelf life. This supports regulatory filings that require demonstration of impurity control over the entire shelf life .

Bioanalytical Support for Preclinical Pharmacokinetic Studies of Valacyclovir Prodrugs and Analogs

In preclinical research investigating novel valacyclovir derivatives or prodrug modifications, N-t-Boc-valacyclovir-d4 can be used as a surrogate internal standard for the quantification of structurally related Boc-protected intermediates in biological matrices. The validated LC-MS/MS methods employing SIL-IS allow for the precise measurement of these compounds in mouse or rat plasma at low nM concentrations, enabling accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) with minimal sample volume. This is particularly valuable for studies in small animal models where blood volume is limited, and for generating robust PK/PD data to support early-stage drug development decisions [3].

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